{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol
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Overview
Description
{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl and methyl groups, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol typically involves multiple steps. One common route starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride in the presence of N,N-dimethylformamide as a catalyst . The acid chloride is then reacted with piperidin-2-ylmethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol is used as an intermediate in the synthesis of various complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the agricultural industry, derivatives of this compound are investigated for their potential as fungicides or herbicides. The presence of the difluoromethyl group enhances its activity against various plant pathogens .
Mechanism of Action
The mechanism of action of {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the energy production in fungal cells .
Comparison with Similar Compounds
Similar Compounds
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with a difluoromethyl group.
Bixafen: A fungicide with a pyrazole ring and similar functional groups.
Uniqueness
What sets {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol apart is its combination of a pyrazole ring with a piperidine ring and a methanol group. This unique structure provides a versatile scaffold for further chemical modifications and enhances its potential bioactivity .
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-16-6-9(10(15-16)11(13)14)12(19)17-5-3-2-4-8(17)7-18/h6,8,11,18H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHBANKUWGWABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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